molecular formula C18H15NO2 B122364 5-Acetyl-8-(phenylmethoxy)quinoline CAS No. 26872-48-0

5-Acetyl-8-(phenylmethoxy)quinoline

Cat. No. B122364
Key on ui cas rn: 26872-48-0
M. Wt: 277.3 g/mol
InChI Key: DWSIKCNONKHROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236959B2

Procedure details

A 5 liter 4-necked flask equipped with a mechanical stirrer, thermometer, addition funnel and refluxing condenser was charged with 5-acetyl-8-hydroxyquinoline (300 gms/1.44 moles) and acetone (3 liters). To this solution was added anhydrous potassium carbonate (443 gms/1.6 moles) in 30 minutes followed by benzyl bromide (229 ml/1.92 moles) slowly in 90 minutes. The resulting slurry was heated to reflux for 12 hours. The reaction mass was filtered through hyflo bed, after completion of reaction and washed with hot ethyl acetate (300 ml). The clear filtrate was distilled out completely at 55-60° C. under high vacuum. The residue was dissolved in acetone (300 ml) and warmed to 50° C. for 5-10 minutes, cooled to 25-30° C., chilled further to 0-5° C. and stirred for 30 minutes. The resulting 5-Acetyl-8-benzyloxyquinoline was isolated by filtration and washed with 1:1 mixture of acetone and diisopropyl ether (150 ml) and dried under vacuum at 60-65° C. for 4-5 hours. Yield-202 gms.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
443 g
Type
reactant
Reaction Step Two
Quantity
229 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH2:21](Br)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>CC(C)=O>[C:1]([C:4]1[CH:13]=[CH:12][C:11]([O:14][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C(C)(=O)C1=C2C=CC=NC2=C(C=C1)O
Name
Quantity
3 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
443 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
229 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 liter 4-necked flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
refluxing condenser
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The reaction mass was filtered through hyflo bed
CUSTOM
Type
CUSTOM
Details
after completion of reaction
WASH
Type
WASH
Details
washed with hot ethyl acetate (300 ml)
DISTILLATION
Type
DISTILLATION
Details
The clear filtrate was distilled out completely at 55-60° C. under high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetone (300 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25-30° C.
TEMPERATURE
Type
TEMPERATURE
Details
chilled further to 0-5° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C1=C2C=CC=NC2=C(C=C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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